molecular formula C20H36O2 B155055 Labd-13-ene-8,15-diol CAS No. 10267-31-9

Labd-13-ene-8,15-diol

Cat. No. B155055
CAS RN: 10267-31-9
M. Wt: 308.5 g/mol
InChI Key: LEOHDQKUMQKLMP-NUKBDRAPSA-N
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Description

Labd-13-ene-8,15-diol is a labdane-type diterpene, a class of compounds known for their diverse biological activities and presence in various plant species. This compound, specifically, has been isolated from different plants and has shown a range of biological activities, including anticancer and antimicrobial properties .

Synthesis Analysis

The synthesis of labd-13-ene-8,15-diol and related compounds has been approached through both isolation from natural sources and laboratory synthesis. For instance, a novel bifunctional diterpene synthase from Selaginella moellendorffii was found to catalyze the production of labda-7,13E-dien-15-ol, a closely related compound, from geranylgeranyl diphosphate (GGPP) . Additionally, microbial transformations have been employed to synthesize labdane diterpenes, such as the transformation of labdanolic acid to 3β-hydroxy-labd-8(17)-en-15-oic acid by Penicillium janczewskii .

Molecular Structure Analysis

The molecular structure of labd-13-ene-8,15-diol has been elucidated using techniques such as NMR and X-ray crystallography. These methods have confirmed the presence of the characteristic labdane skeleton and the specific functional groups .

Chemical Reactions Analysis

Labd-13-ene-8,15-diol and its derivatives undergo various chemical reactions, including Electrophilic Aromatic Substitution (EAS) to yield diterpenylhydroquinone derivatives with potential antitumor activity . Microbial transformations have also been used to modify the labdane skeleton, leading to the production of new compounds with different biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of labd-13-ene-8,15-diol have been studied to some extent. For example, its effects on phospholipid bilayers were investigated using differential scanning calorimetry (DSC), revealing interactions with the bilayers that could be relevant to its biological activity . The compound's solubility and incorporation into liposomes have also been explored, with high incorporation efficiency reported for its derivatives, which could be beneficial for drug delivery applications .

Relevant Case Studies

Labd-13-ene-8,15-diol has been evaluated for its anticancer and antimicrobial activities. It has shown inhibitory effects on various cancer cell lines, with IC50 values ranging from 8.3 to 21.3 µg/mL . Its antimicrobial activity has been tested against both gram-positive and gram-negative bacteria, with the gram-negative bacteria being more sensitive to the compound . These findings suggest potential therapeutic applications for labd-13-ene-8,15-diol and its derivatives.

Scientific Research Applications

Summary of the Application

Labd-13-ene-8,15-diol, also known as 13(E), has been found to possess anticancer activities . It has been evaluated against various cancer cell lines .

Methods of Application or Experimental Procedures

The compound was isolated from Brachyglottis monroi and its cytotoxicity was analyzed on four cancer cells: murine leukemic cells P388, murine melanoma cell line B16-F10, human cervical carcinoma cell line KB, and human colon cancer cells SNU-C4 .

Results or Outcomes

13(E) showed an inhibitory effect on a variety of cancer cell lines. The IC50 values were between 8.3–21.3 g/mL. It was most effective against murine leukemia cell lines P388, producing approximately 8.3 g/mL of IC50 in the cytopathic effect (CPE) method .

Antimicrobial Activity

Summary of the Application

In addition to its anticancer properties, 13(E) also exhibits antimicrobial activities .

Methods of Application or Experimental Procedures

The antimicrobial activity of 13(E) was tested against three gram-positive bacteria (Staphylococcus aureus, Bacillus cereus, and Listeria monocytogenes) and three gram-negative bacteria (Vibrio parahaemolyticus, Escherichia coli, and Salmonella enteritidis) .

Results or Outcomes

13(E) inhibited the growth of both gram-positive and gram-negative bacteria with a range of minimum inhibitory concentration (MIC) values from 0.092 to 0.598 mg/mL. Gram-negative bacteria were more sensitive to the compound (MIC, 0.092 mg/mL) .

Safety And Hazards

When handling Labd-13-ene-8,15-diol, avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

(1R,2R,4aS,8aS)-1-[(E)-5-hydroxy-3-methylpent-3-enyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H36O2/c1-15(10-14-21)7-8-17-19(4)12-6-11-18(2,3)16(19)9-13-20(17,5)22/h10,16-17,21-22H,6-9,11-14H2,1-5H3/b15-10+/t16-,17+,19-,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEOHDQKUMQKLMP-NUKBDRAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCO)CCC1C2(CCCC(C2CCC1(C)O)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\CO)/CC[C@@H]1[C@]2(CCCC([C@@H]2CC[C@@]1(C)O)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Labd-13-ene-8,15-diol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
17
Citations
JA Lim, JS Kwag, BS Yu, SH Baek - 동의생리병리학회지, 2004 - dbpia.co.kr
The cytotoxic activity of 13 (E)-labd-13-ene-8α, 15-diol (1) was evaluated against tumor cell lines. A comparison of IC50 values of this compound in cancer cell lines showed that their …
Number of citations: 4 www.dbpia.co.kr
임진아, 곽정숙, 유병수, 백승화 - 동의생리병리학회지, 2004 - kmbase.medric.or.kr
The cytotoxic activity of 13 (E)-labd-13-ene-8α, 15-diol (1) was evaluated against tumor cell lines. A comparison of IC/sub 50/values of this compound in cancer cell lines showed that …
Number of citations: 2 kmbase.medric.or.kr
MA Gómez-Hurtado, JM Torres-Valencia… - Phytochemistry, 2011 - Elsevier
The aerial parts of Chromolaena pulchella biosynthesize two groups of diterpenes belonging to opposite enantiomeric series, specifically, the furanoid ent-clerodanes (5R,8R,9S,10R)-(…
Number of citations: 25 www.sciencedirect.com
E Maldonado, AL Pérez-Castorena… - Journal of natural …, 2015 - ACS Publications
A mixture of the new epimeric labdenetriols 1 and 2 was isolated from the aerial parts of Physalis nicandroides. The structures of 1 and 2, including their absolute configurations, were …
Number of citations: 15 pubs.acs.org
JH Lee, HJ Choi - 한국약용작물학회학술대회논문집, 2015 - dbpia.co.kr
In this study, we examined the inhibitory effect of 13 (E)-Labd-13-ene-8, 15-diol [13 (E)] on the proliferation of human breast cancer (MDA-MB-231) cells and its anti-tumor activity in MDA…
Number of citations: 0 www.dbpia.co.kr
A Khaled, M Sleiman, P Goupil, C Richard - Forests, 2020 - mdpi.com
The use of plant secondary metabolites is an attractive strategy to control weeds. In this work, cypress (Cupressus leylandii) leaves were collected and tested as aqueous macerates or …
Number of citations: 2 www.mdpi.com
J Wang, H Wang, Y Fu, T Huang, Y Liu… - Industrial Crops and …, 2021 - Elsevier
Drought affects aromatic terpenoids biosynthesis in plant, but the associated regulatory mechanism is unknown. We investigated large-scale dynamic changes in trichomes, terpenoids, …
Number of citations: 6 www.sciencedirect.com
M Skorić, A Ćirić, S Budimir, D Janošević… - Industrial Crops and …, 2022 - Elsevier
Cistus creticus subsp. creticus is a shrubby Mediterranean plant used since ancient times in folk medicine for the treatment of different diseases. C. creticus extracts and resin contain …
Number of citations: 4 www.sciencedirect.com
PM Giang, PT Son, K Matsunami… - Chemical and …, 2005 - jstage.jst.go.jp
Five new natural labdane-type diterpenoids (5—9), designated leoheteronins A—E, together with four known diterpenoids (1—4), two phytosterols as a mixture of b-sitosterol and …
Number of citations: 47 www.jstage.jst.go.jp
HD Skaltsa, C Demetzos, D Lazari, M Sokovic - Phytochemistry, 2003 - Elsevier
The volatile composition of eight Stachys species has been studied. The investigated taxa were St. alopecuros (L.) Bentham., St. scardica (Griseb.) Hayek, St. cretica L. ssp. cretica, St. …
Number of citations: 404 www.sciencedirect.com

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